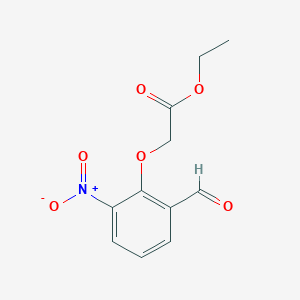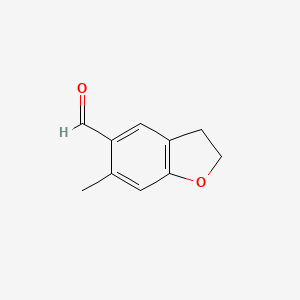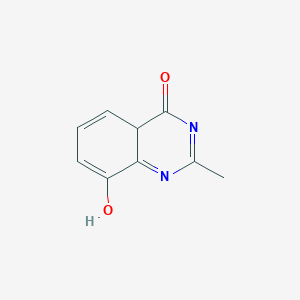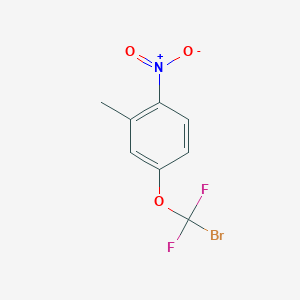
4-(Bromo-difluoro-methoxy)-2-methyl-1-nitro-benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromo-difluoro-methoxy)-2-methyl-1-nitro-benzene is an organic compound characterized by the presence of a bromine atom, two fluorine atoms, a methoxy group, a methyl group, and a nitro group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura cross-coupling reaction, where a bromo-difluoro-methoxy precursor is coupled with a suitable aryl boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as dioxane under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 4-(Bromo-difluoro-methoxy)-2-methyl-1-nitro-benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Electrophilic Substitution: The nitro group can be further functionalized through electrophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid under controlled temperature conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives with different functional groups.
Electrophilic Substitution: Formation of multi-substituted benzene derivatives.
Reduction: Formation of 4-(Bromo-difluoro-methoxy)-2-methyl-1-amino-benzene.
科学的研究の応用
4-(Bromo-difluoro-methoxy)-2-methyl-1-nitro-benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique functional groups.
Materials Science: Utilized in the preparation of advanced materials such as organic light-emitting diodes (OLEDs) and liquid crystals.
作用機序
The mechanism of action of 4-(Bromo-difluoro-methoxy)-2-methyl-1-nitro-benzene depends on its chemical reactivity. The presence of the nitro group makes it an electron-withdrawing compound, which can influence the reactivity of the benzene ring towards electrophilic and nucleophilic attacks. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles.
類似化合物との比較
4-(Bromo-difluoro-methoxy)-2-chloro-pyridine: Similar structure but with a chlorine atom instead of a methyl group.
4-Bromobiphenyl: Lacks the difluoro-methoxy and nitro groups, making it less reactive in certain types of reactions.
Uniqueness: 4-(Bromo-difluoro-methoxy)-2-methyl-1-nitro-benzene is unique due to the combination of its functional groups, which provide a balance of electron-withdrawing and electron-donating effects. This makes it a versatile compound for various chemical transformations and applications.
特性
分子式 |
C8H6BrF2NO3 |
|---|---|
分子量 |
282.04 g/mol |
IUPAC名 |
4-[bromo(difluoro)methoxy]-2-methyl-1-nitrobenzene |
InChI |
InChI=1S/C8H6BrF2NO3/c1-5-4-6(15-8(9,10)11)2-3-7(5)12(13)14/h2-4H,1H3 |
InChIキー |
SWMCOQFCFDIDRB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OC(F)(F)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


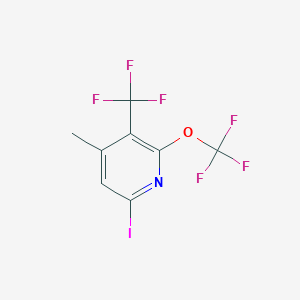
![tert-butyl (2S)-2-[(1S,2S)-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14795883.png)
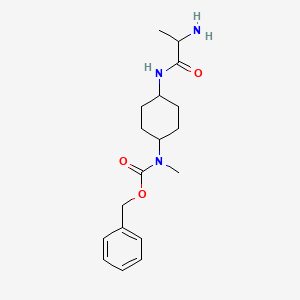
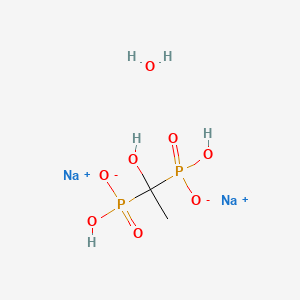
![2-amino-N-ethyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14795911.png)
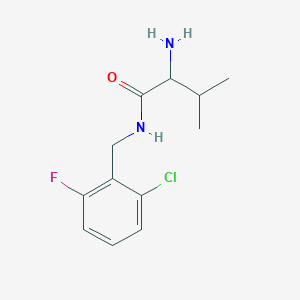
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-{4-[2-(Pyridin-4-Ylmethoxy)ethyl]-1,3-Thiazol-2-Yl}urea](/img/structure/B14795914.png)
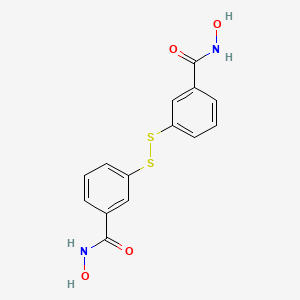
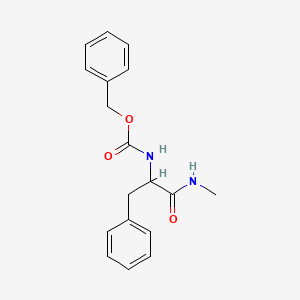
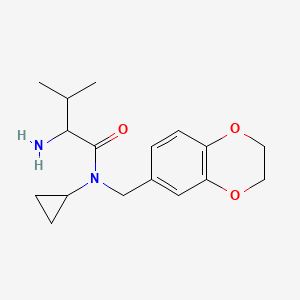
![Chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide](/img/structure/B14795938.png)
